N~3~-(4-acetylphenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide
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Overview
Description
N~3~-(4-acetylphenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide is a complex organic compound known for its unique structural features and potential applications in various fields of science. This compound is characterized by the presence of a piperidine ring substituted with acetylphenyl and dimethyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(4-acetylphenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide typically involves a multi-step process. One common method includes the reaction of piperidine with 4-acetylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
In an industrial setting, the production of N3-(4-acetylphenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N~3~-(4-acetylphenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Sodium methoxide in methanol at room temperature.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted derivatives with varying functional groups.
Scientific Research Applications
N~3~-(4-acetylphenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of N3-(4-acetylphenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The acetylphenyl group plays a crucial role in the binding affinity and specificity of the compound towards its targets .
Comparison with Similar Compounds
Similar Compounds
N-(4-acetylphenyl)acetamide: Shares the acetylphenyl group but lacks the piperidine ring.
4-acetamidoacetophenone: Similar structure but different functional groups.
N-(3-acetylphenyl)-4-methylbenzenesulfonamide: Contains a sulfonamide group instead of the piperidine ring.
Uniqueness
N~3~-(4-acetylphenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide is unique due to the presence of both the piperidine ring and the acetylphenyl group, which confer distinct chemical properties and biological activities. This combination of structural features makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-N-(4-acetylphenyl)-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-12(21)13-6-8-15(9-7-13)18-16(22)14-5-4-10-20(11-14)17(23)19(2)3/h6-9,14H,4-5,10-11H2,1-3H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIMDSORZSGMDOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2CCCN(C2)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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